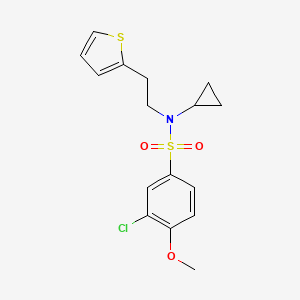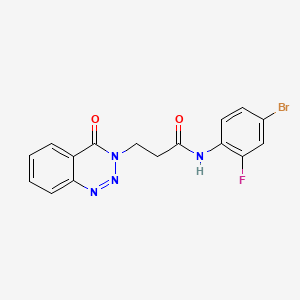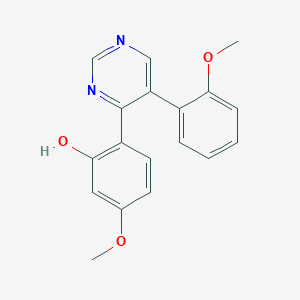
1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile, also known as CEP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile involves the inhibition of the NF-κB signaling pathway, which plays a key role in the regulation of inflammation. 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile has been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile has been found to have antioxidant and anti-tumor properties. It has also been found to have neuroprotective effects, making it a potential tool for studying the mechanisms of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile in lab experiments is its specificity for the NF-κB signaling pathway. This makes it a valuable tool for studying the role of inflammation in various diseases. However, one limitation of using 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of using 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile in lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile. One area of interest is the development of novel therapies for inflammatory diseases based on the compound's ability to inhibit the NF-κB signaling pathway. Another potential direction for research is the development of new drugs based on the structure of 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile that have improved specificity and reduced toxicity. Finally, 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile may also have potential applications in the field of cancer research, as it has been found to have anti-tumor properties.
Synthesemethoden
The synthesis of 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile involves a series of chemical reactions that begin with the reaction of 4-methylbenzaldehyde with malononitrile. This is followed by the addition of hydrazine hydrate and acetic anhydride to form the pyrazole ring. Finally, the addition of acrylonitrile leads to the formation of the cyanoethyl group.
Wissenschaftliche Forschungsanwendungen
1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a tool for studying the role of inflammation in various diseases. 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile has been found to inhibit the production of pro-inflammatory cytokines, making it a valuable tool for studying the mechanisms of inflammation in diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-11-3-5-12(6-4-11)14-13(9-16)10-18(17-14)8-2-7-15/h3-6,10H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPSAYTXRLHYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2907380.png)
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2907381.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2907382.png)


![N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide](/img/structure/B2907387.png)
![N-[6-(2-cyanophenoxy)pyridin-3-yl]-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2907388.png)
![1-[(3,4-dichlorobenzyl)oxy]-1H-imidazole](/img/structure/B2907389.png)
![methyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2907390.png)

![5-Bromothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2907393.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2907396.png)